Mepyramine Mepyramine Pyrilamine is a viscous brown liquid. (NTP, 1992)
Mepyramine, or pyrilamine, targets the H1 receptor. It is a first generation antihistamine. However, it rapidly permeates the brain and so often causes drowsiness as a side effect. It has been found in over-the-counter combination products for colds and menstrual symptoms, but is considered to be an unapproved prescription medication used for cough, cold, or allergic conditions.
Mepyramine, also known as pyranisamine or anthisan, belongs to the class of organic compounds known as 2-benzylaminopyridines. These are aromatic compounds containing pyridine ring substituted at the 2-position by a benzylamine group. Mepyramine is considered to be a practically insoluble (in water) and relatively neutral molecule. Mepyramine has been detected in multiple biofluids, such as urine and blood. Within the cell, mepyramine is primarily located in the membrane (predicted from logP). In humans, mepyramine is involved in the mepyramine H1-antihistamine action pathway.
Brand Name: Vulcanchem
CAS No.: 91-84-9
VCID: VC0534993
InChI: InChI=1S/C17H23N3O/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15/h4-11H,12-14H2,1-3H3
SMILES: CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2
Molecular Formula: C17H23N3O
Molecular Weight: 285.4 g/mol

Mepyramine

CAS No.: 91-84-9

Inhibitors

VCID: VC0534993

Molecular Formula: C17H23N3O

Molecular Weight: 285.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Mepyramine - 91-84-9

CAS No. 91-84-9
Product Name Mepyramine
Molecular Formula C17H23N3O
Molecular Weight 285.4 g/mol
IUPAC Name N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Standard InChI InChI=1S/C17H23N3O/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15/h4-11H,12-14H2,1-3H3
Standard InChIKey YECBIJXISLIIDS-UHFFFAOYSA-N
SMILES CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2
Canonical SMILES CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2
Appearance Solid powder
Boiling Point 334 to 342 °F at 0.06 mm Hg (NTP, 1992)
201 °C @ 5 MM HG
Colorform OILY LIQUID
Density 1.074 at 70.5 °F (NTP, 1992)
Physical Description Pyrilamine is a viscous brown liquid. (NTP, 1992)
Solid
Description Pyrilamine is a viscous brown liquid. (NTP, 1992)
Mepyramine, or pyrilamine, targets the H1 receptor. It is a first generation antihistamine. However, it rapidly permeates the brain and so often causes drowsiness as a side effect. It has been found in over-the-counter combination products for colds and menstrual symptoms, but is considered to be an unapproved prescription medication used for cough, cold, or allergic conditions.
Mepyramine, also known as pyranisamine or anthisan, belongs to the class of organic compounds known as 2-benzylaminopyridines. These are aromatic compounds containing pyridine ring substituted at the 2-position by a benzylamine group. Mepyramine is considered to be a practically insoluble (in water) and relatively neutral molecule. Mepyramine has been detected in multiple biofluids, such as urine and blood. Within the cell, mepyramine is primarily located in the membrane (predicted from logP). In humans, mepyramine is involved in the mepyramine H1-antihistamine action pathway.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life STABLE IN AIR /MALEATE/
SENSITIVE TO LIGHT /MALEATE/
Solubility less than 1 mg/mL at 68° F (NTP, 1992)
1 G DISSOLVES IN ABOUT 2 ML CHLOROFORM
7.81e-01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Anthisan
Boots Bite and Sting Relief
Kriptin
Maleate, Mepyramine
Maleate, Pyrilamine
Mepyramine
Mepyramine Maleate
Pyranisamine
Pyrilamine
Pyrilamine Maleate
Reference 1: Jain S, Panyutin A, Liu N, Xiao C, Piñol RA, Pundir P, Girardet C, Butler AA, Dong X, Gavrilova O, Reitman ML. Melanotan II causes hypothermia in mice by activation of mast cells and stimulation of histamine 1 receptors. Am J Physiol Endocrinol Metab. 2018 May 29. doi: 10.1152/ajpendo.00024.2018. [Epub ahead of print] PubMed PMID: 29812984.
2: Alachkar A, Latacz G, Siwek A, Lubelska A, Honkisz E, Gryboś A, Łażewska D, Handzlik J, Stark H, Kiec-Kononowicz K, Sadek B. Anticonvulsant evaluation of novel non-imidazole histamine H3R antagonists in different convulsion models in rats. Pharmacol Biochem Behav. 2018 May 3;170:14-24. doi: 10.1016/j.pbb.2018.04.010. [Epub ahead of print] PubMed PMID: 29729290.
3: Kennedy L, Hargrove L, Demieville J, Karstens A, Jones H, DeMorrow S, Meng F, Invernizzi P, Bernuzzi F, Alpini G, Smith S, Akers A, Meadows V, Francis H. Blocking H1/H2 histamine receptors inhibits damage/fibrosis in Mdr2(-/-) mice and human cholangiocarcinoma tumorigenesis. Hepatology. 2018 Mar 30. doi: 10.1002/hep.29898. [Epub ahead of print] PubMed PMID: 29601088.
4: Popiolek-Barczyk K, Łażewska D, Latacz G, Olejarz A, Makuch W, Stark H, Kieć-Kononowicz K, Mika J. Antinociceptive effects of novel histamine H(3) R and H(4) R receptor antagonists and their influence on morphine analgesia of neuropathic pain in the mouse. Br J Pharmacol. 2018 Feb 27. doi: 10.1111/bph.14185. [Epub ahead of print] PubMed PMID: 29486058.
5: Suzuki Y, Ogasawara T, Tanaka Y, Takeda H, Sawasaki T, Mogi M, Liu S, Maeyama K. Functional G-Protein-Coupled Receptor (GPCR) Synthesis: The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synthesized by a Wheat Germ Cell-Free Protein Synthesis System Combined with Asolectin Glycerosomes. Front Pharmacol. 2018 Feb 6;9:38. doi: 10.3389/fphar.2018.00038. eCollection 2018. PubMed PMID: 29467651; PubMed Central PMCID: PMC5808195.
6: Stoddart LA, Vernall AJ, Bouzo-Lorenzo M, Bosma R, Kooistra AJ, de Graaf C, Vischer HF, Leurs R, Briddon SJ, Kellam B, Hill SJ. Development of novel fluorescent histamine H(1)-receptor antagonists to study ligand-binding kinetics in living cells. Sci Rep. 2018 Jan 25;8(1):1572. doi: 10.1038/s41598-018-19714-2. PubMed PMID: 29371669; PubMed Central PMCID: PMC5785503.
7: Akanuma SI, Yamazaki Y, Kubo Y, Hosoya KI. Role of cationic drug-sensitive transport systems at the blood-cerebrospinal fluid barrier in para-tyramine elimination from rat brain. Fluids Barriers CNS. 2018 Jan 8;15(1):1. doi: 10.1186/s12987-017-0087-9. PubMed PMID: 29307307; PubMed Central PMCID: PMC5757291.
8: Lin JG, Lee YC, Tu CH, MacDonald I, Chung HY, Luo ST, Hung SY, Chen YH. Histamine H(1) Receptor Antagonists Facilitate Electroacupuncture Analgesia. Am J Chin Med. 2018;46(1):55-68. doi: 10.1142/S0192415X18500039. Epub 2018 Jan 3. PubMed PMID: 29298517.
9: Naganuma F, Nakamura T, Yoshikawa T, Iida T, Miura Y, Kárpáti A, Matsuzawa T, Yanai A, Mogi A, Mochizuki T, Okamura N, Yanai K. Histamine N-methyltransferase regulates aggression and the sleep-wake cycle. Sci Rep. 2017 Nov 21;7(1):15899. doi: 10.1038/s41598-017-16019-8. PubMed PMID: 29162912; PubMed Central PMCID: PMC5698467.
10: Sharma HS, Patnaik R, Muresanu DF, Lafuente JV, Ozkizilcik A, Tian ZR, Nozari A, Sharma A. Histaminergic Receptors Modulate Spinal Cord Injury-Induced Neuronal Nitric Oxide Synthase Upregulation and Cord Pathology: New Roles of Nanowired Drug Delivery for Neuroprotection. Int Rev Neurobiol. 2017;137:65-98. doi: 10.1016/bs.irn.2017.09.001. Epub 2017 Nov 3. PubMed PMID: 29132544.
11: Alachkar A, Łażewska D, Kieć-Kononowicz K, Sadek B. The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats. Front Pharmacol. 2017 Oct 12;8:709. doi: 10.3389/fphar.2017.00709. eCollection 2017. PubMed PMID: 29075190; PubMed Central PMCID: PMC5643952.
12: Hishinuma S, Komazaki H, Tsukamoto H, Hatahara H, Fukui H, Shoji M. Ca(2+) -dependent down-regulation of human histamine H(1) receptors in Chinese hamster ovary cells. J Neurochem. 2018 Jan;144(1):68-80. doi: 10.1111/jnc.14245. Epub 2017 Nov 21. PubMed PMID: 29063596.
13: Lilli NL, Quénéhervé L, Haddara S, Brochard C, Aubert P, Rolli-Derkinderen M, Durand T, Naveilhan P, Hardouin JB, De Giorgio R, Barbara G, Bruley des Varannes S, Coron E, Neunlist M. Glioplasticity in irritable bowel syndrome. Neurogastroenterol Motil. 2018 Apr;30(4):e13232. doi: 10.1111/nmo.13232. Epub 2017 Oct 13. PubMed PMID: 29027719.
14: Wang B, An N, Shaikh AS, Wang H, Xiao L, Liu H, Li J, Zhao D. Hyperosmolarity evokes histamine release from ileum mucosa by stimulating a cholinergic pathway. Biochem Biophys Res Commun. 2017 Nov 18;493(2):1037-1042. doi: 10.1016/j.bbrc.2017.09.093. Epub 2017 Sep 19. PubMed PMID: 28939039.
15: Markovic T, Rocke BN, Blakemore DC, Mascitti V, Willis MC. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chem Sci. 2017 Jun 1;8(6):4437-4442. doi: 10.1039/c7sc00675f. Epub 2017 Apr 28. PubMed PMID: 28936330; PubMed Central PMCID: PMC5590096.
16: Takano M, Kamei H, Nagahiro M, Kawami M, Yumoto R. Nicotine transport in lung and non-lung epithelial cells. Life Sci. 2017 Nov 1;188:76-82. doi: 10.1016/j.lfs.2017.08.030. Epub 2017 Aug 31. PubMed PMID: 28866099.
17: Tu L, Lu Z, Dieser K, Schmitt C, Chan SW, Ngan MP, Andrews PLR, Nalivaiko E, Rudd JA. Brain Activation by H(1) Antihistamines Challenges Conventional View of Their Mechanism of Action in Motion Sickness: A Behavioral, c-Fos and Physiological Study in Suncus murinus (House Musk Shrew). Front Physiol. 2017 Jun 14;8:412. doi: 10.3389/fphys.2017.00412. eCollection 2017. PubMed PMID: 28659825; PubMed Central PMCID: PMC5470052.
18: Yusof SR, Abbott NJ, Avdeef A. Impact of capillary flow hydrodynamics on carrier-mediated transport of opioid derivatives at the blood-brain barrier, based on pH-dependent Michaelis-Menten and Crone-Renkin analyses. Eur J Pharm Sci. 2017 Aug 30;106:274-286. doi: 10.1016/j.ejps.2017.06.016. Epub 2017 Jun 11. PubMed PMID: 28614733.
19: Tun T, Kang YS. Imperatorin is Transported through Blood-Brain Barrier by Carrier-Mediated Transporters. Biomol Ther (Seoul). 2017 Jul 1;25(4):441-451. doi: 10.4062/biomolther.2017.082. PubMed PMID: 28554202; PubMed Central PMCID: PMC5499624.
20: Köchling H, Schaper K, Wilzopolski J, Gutzmer R, Werfel T, Bäumer W, Kietzmann M, Rossbach K. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis. J Dermatol Sci. 2017 Aug;87(2):130-137. doi: 10.1016/j.jdermsci.2017.04.004. Epub 2017 Apr 21. PubMed PMID: 28495120.
PubChem Compound 4992
Last Modified Nov 11 2021
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